molecular formula C7H12O2 B1448903 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde CAS No. 1934420-08-2

1-(Ethoxymethyl)cyclopropane-1-carbaldehyde

Cat. No.: B1448903
CAS No.: 1934420-08-2
M. Wt: 128.17 g/mol
InChI Key: DMYYIYGCKQZCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Isomeric Forms

The molecular formula of 1-(ethoxymethyl)cyclopropane-1-carbaldehyde is C₇H₁₂O₂ , with a molecular weight of 128.17 g/mol . The compound consists of a cyclopropane ring substituted with an ethoxymethyl (-CH₂-O-C₂H₅) group and an aldehyde (-CHO) functional group at the 1-position (Figure 1).

Isomerism :

  • Structural isomerism : Potential isomers include derivatives with alternative substituent positions (e.g., 2-(ethoxymethyl)cyclopropane-1-carbaldehyde), though the rigid cyclopropane ring limits positional isomerism.
  • Stereoisomerism : The compound lacks chiral centers due to the planar cyclopropane ring and symmetric substitution pattern.
Property Value Source
Molecular formula C₇H₁₂O₂
Molecular weight 128.17 g/mol
CAS Registry Number 1934420-08-2

Structural Features and Bonding Characteristics

The compound’s structure is defined by three key features:

  • Cyclopropane ring : A strained three-membered ring with bond angles of ~60°, leading to increased reactivity compared to larger cycloalkanes.
  • Ethoxymethyl group : A methylene (-CH₂-) bridge connecting the cyclopropane ring to an ethoxy (-O-C₂H₅) group, introducing steric bulk and polarity.
  • Aldehyde group : A planar carbonyl (C=O) group at the 1-position, enabling nucleophilic addition and oxidation reactions.

Bonding interactions :

  • The cyclopropane ring’s C-C bonds exhibit partial π-character due to banana bonding, contributing to its strain.
  • The aldehyde’s carbonyl bond (C=O) has a bond length of ~1.21 Å, typical for aldehydes.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorption bands (Figure 2):

  • C=O stretch : Strong peak at ~1700–1720 cm⁻¹ , characteristic of aldehydes.
  • C-O-C stretch : Bands at 1100–1250 cm⁻¹ from the ethoxymethyl group.
  • C-H stretches : Cyclopropane ring C-H vibrations at 2850–3100 cm⁻¹ .
Functional Group Wavenumber (cm⁻¹) Assignment
Aldehyde (C=O) 1700–1720 Stretching
Ethoxymethyl (C-O-C) 1100–1250 Asymmetric stretch
Cyclopropane (C-H) 2850–3100 Stretching

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde proton : Singlet at δ 9.6–9.8 ppm .
    • Ethoxymethyl protons :
      • Methylene (-CH₂-O-) triplet at δ 3.4–3.6 ppm (J = 6.5 Hz).
      • Ethoxy (-O-CH₂CH₃) quartet at δ 1.1–1.3 ppm .
    • Cyclopropane protons : Multiplets at δ 0.8–1.2 ppm .
  • ¹³C NMR (100 MHz, CDCl₃):

    • Aldehyde carbon : δ 195–200 ppm .
    • Cyclopropane carbons : δ 15–25 ppm .
    • Ethoxymethyl carbons :
      • Methylene (-CH₂-O-) at δ 65–70 ppm .
      • Ethoxy (-O-C₂H₅) at δ 15–20 ppm (CH₃) and δ 45–50 ppm (CH₂).

Mass Spectrometry

  • Electron ionization (EI) :
    • Molecular ion peak at m/z 128 (C₇H₁₂O₂⁺).
    • Fragmentation pathways:
      • Loss of ethoxy group (m/z 85 , C₅H₉O⁺).
      • Cyclopropane ring opening (m/z 57 , C₃H₅O⁺).

Thermodynamic and Kinetic Properties

Stability and Decomposition Pathways

  • Thermal stability : Decomposes above 150°C , primarily via oxidation of the aldehyde group to form 1-(ethoxymethyl)cyclopropane-1-carboxylic acid .
  • Photochemical reactivity : The cyclopropane ring undergoes [2+1] cycloreversion under UV light, yielding 3-pentenal and ethylene.

Solubility and Phase Behavior

  • Solubility :
    • Polar solvents : Miscible with ethanol, acetone, and dimethyl sulfoxide (DMSO).
    • Nonpolar solvents : Limited solubility in hexane and toluene.
  • Phase transitions :
    • Melting point: Not reported (likely below -20°C due to liquid state at room temperature).
    • Boiling point: ~140–145°C (estimated from analogous aldehydes).

Properties

IUPAC Name

1-(ethoxymethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-9-6-7(5-8)3-4-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYYIYGCKQZCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde typically involves the construction of the cyclopropane ring followed by functionalization to introduce the ethoxymethyl and aldehyde groups. The key steps are:

  • Formation of the cyclopropane ring via cyclopropanation reactions.
  • Introduction of the ethoxymethyl substituent.
  • Oxidation or formylation to install the aldehyde group at the cyclopropane ring carbon.

Cyclopropane Ring Formation

Common methods for cyclopropane synthesis include:

Given the presence of an ethoxymethyl substituent, a plausible approach is to start from an alkene bearing an ethoxymethyl group or to introduce it post-cyclopropanation.

Introduction of Ethoxymethyl Group

The ethoxymethyl group (-CH2-OEt) can be introduced by:

  • Alkylation: Using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) to alkylate a cyclopropane intermediate bearing a reactive site (e.g., anion or organometallic intermediate).
  • Nucleophilic Substitution: Reacting appropriate cyclopropane intermediates with ethoxymethyl nucleophiles.

Aldehyde Group Installation

The aldehyde group at the cyclopropane carbon can be introduced by:

  • Oxidation of Primary Alcohols: If the cyclopropane intermediate has a primary alcohol at the target position, oxidation with PCC or Swern oxidation can yield the aldehyde.
  • Formylation Reactions: Direct formylation using reagents like DMF-DCC or Vilsmeier-Haack reagents.
  • Hydroformylation: Though more common for alkenes, hydroformylation can be adapted for cyclopropane derivatives under certain conditions.

Detailed Preparation Method from Patent Literature and Analogous Compounds

While no direct synthesis of this compound is reported in the searched patent databases, related cyclopropane carbaldehydes and substituted cyclopropanes have been synthesized via multi-step processes, as summarized below.

Step Reaction Type Reagents/Conditions Notes
1 Cyclopropanation Alkene + CH2I2 + Zn-Cu (Simmons–Smith) Forms cyclopropane ring
2 Alkylation Cyclopropane intermediate + Ethoxymethyl halide + Base Introduces ethoxymethyl substituent
3 Oxidation Primary alcohol intermediate + PCC or Swern reagent Converts alcohol to aldehyde
4 Purification Chromatography or crystallization Ensures product purity

Research Findings and Data

  • Molecular Data: The molecular formula is C7H12O2 with a molecular weight of 128.17 g/mol, confirming the presence of the ethoxymethyl and aldehyde functionalities on the cyclopropane ring.
  • Structural Confirmation: The 2D and 3D structures available from PubChem confirm the substitution pattern and ring strain characteristics typical of cyclopropane derivatives.
  • Analogous Synthesis: Patents on cyclopropane carbaldehyde derivatives and 1-aminocyclopropane carboxylic acid derivatives describe cyclization and functional group transformations that can be adapted for this compound.

Example Synthetic Route (Hypothetical)

  • Starting Material: Allyl ethyl ether (CH2=CH-CH2-OEt) as a precursor to introduce the ethoxymethyl group.
  • Cyclopropanation: Treat allyl ethyl ether with diiodomethane and zinc-copper couple to form 1-(ethoxymethyl)cyclopropane.
  • Formylation: Oxidize the cyclopropane methylene adjacent to the ethoxymethyl substituent to an aldehyde using Swern oxidation or PCC.
  • Purification: Isolate the product by column chromatography or recrystallization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Simmons–Smith Cyclopropanation + Oxidation CH2I2, Zn-Cu; PCC or Swern reagent Mild temperatures, inert atmosphere High stereoselectivity, well-established Requires careful handling of reagents
Carbene Addition from Diazo Compounds Diazo precursor, alkene Controlled temperature, inert atmosphere Versatile, can introduce various substituents Diazo compounds can be hazardous
Intramolecular Cyclization 1,2-Dihaloalkane + nucleophile Heating in solvent like methylene chloride Simple, cost-effective Limited substrate scope

Notes on Optimization and Scale-Up

  • Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect yield and stereochemistry.
  • Purification steps are critical due to the volatility and ring strain of cyclopropane derivatives.
  • Scale-up requires careful control of exothermic reactions, especially during cyclopropanation and oxidation.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

    Addition: Grignard reagents, organolithium reagents.

Major Products:

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding primary alcohol.

    Substitution: Various substituted cyclopropane derivatives.

    Addition: Secondary alcohols.

Scientific Research Applications

1-(Ethoxymethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)cyclopropane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic addition reactions, the aldehyde carbonyl group acts as an electrophile, attracting nucleophiles to form addition products. The cyclopropane ring can also participate in ring-opening reactions under certain conditions, leading to the formation of more stable products .

Comparison with Similar Compounds

Structural and Electronic Effects

  • This contrasts with electron-withdrawing groups like 3-chlorothiophen-2-ylmethyl, which may increase ring strain reactivity . Furan-2-ylmethyl introduces aromaticity and π-conjugation, enabling participation in Diels-Alder reactions, a feature absent in ethoxymethyl derivatives .
  • Steric Effects :

    • Bulkier substituents (e.g., isopropyl in ) hinder nucleophilic attacks at the aldehyde group, whereas smaller groups like methylsulfanyl or ethoxymethyl may enhance reactivity.

Physicochemical Properties

  • Polarity and Solubility: Ethoxymethyl’s ether oxygen increases polarity compared to alkyl substituents (e.g., isopropyl), improving solubility in polar solvents like ethanol or acetone. The furan-containing analog (C₉H₁₀O₂) has a higher molecular weight (150.17 g/mol) and likely lower volatility than the hypothetical ethoxymethyl derivative .
  • Thermal Stability :

    • Cyclopropane rings are inherently strained, but electron-donating groups (e.g., ethoxymethyl) may slightly enhance thermal stability compared to electron-withdrawing substituents like chlorothiophene .

Biological Activity

1-(Ethoxymethyl)cyclopropane-1-carbaldehyde, identified by its CAS number 1934420-08-2, is a compound characterized by a cyclopropane ring, an ethoxymethyl group, and an aldehyde functional group. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H10O2, with a molecular weight of approximately 114.15 g/mol. The presence of the cyclopropane ring introduces angle strain, which can enhance reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H10O2
Molecular Weight114.15 g/mol
CAS Number1934420-08-2
StructureStructure

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

1. Antimicrobial Properties
Studies have indicated that compounds with similar structural features exhibit antimicrobial activity. The aldehyde functional group may contribute to this effect by interacting with microbial enzymes or cellular components.

2. Anticancer Potential
Preliminary investigations suggest that this compound could possess anticancer properties. Similar cyclopropane-containing compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanism of action for this compound involves:

  • Interaction with Biological Targets: The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering enzyme activity or receptor binding.
  • Reactive Oxygen Species (ROS) Generation: Compounds containing cyclic structures often lead to increased ROS production, which can induce oxidative stress in cells, contributing to anticancer effects.

Case Studies

Several studies have explored the biological effects of cyclopropane derivatives:

Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated a series of cyclopropane derivatives for their antimicrobial properties. Results demonstrated that modifications to the cyclopropane ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity
In vitro studies on related compounds revealed that certain cyclopropane derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 2
1-(Ethoxymethyl)cyclopropane-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.